1-Fluoropropan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoropropan-2-amine is an organic compound with the molecular formula C3H8FN It belongs to the class of substituted amines, where a fluorine atom is attached to the second carbon of the propane chain
Vorbereitungsmethoden
1-Fluoropropan-2-amine can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution of 1-bromo-2-fluoropropane with ammonia or an amine. The reaction typically requires a solvent such as ethanol and is carried out under reflux conditions. Another method involves the reduction of 1-fluoro-2-nitropropane using a reducing agent like lithium aluminum hydride (LiAlH4) to yield this compound .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Analyse Chemischer Reaktionen
1-Fluoropropan-2-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can further modify the amine group or the fluorine substituent.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions. Common reagents for these reactions include halogens, acids, and bases.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with hydrochloric acid can yield this compound hydrochloride .
Wissenschaftliche Forschungsanwendungen
1-Fluoropropan-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: Researchers study its interactions with biological molecules to understand its potential effects on living organisms.
Medicine: It may serve as a precursor for the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-fluoropropan-2-amine involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom’s presence can significantly alter the compound’s binding affinity and specificity. This can lead to various biological effects, including modulation of neurotransmitter systems and enzyme inhibition .
Vergleich Mit ähnlichen Verbindungen
1-Fluoropropan-2-amine can be compared with other similar compounds, such as:
1-Chloropropan-2-amine: Similar structure but with a chlorine atom instead of fluorine.
1-Bromopropan-2-amine: Contains a bromine atom, leading to different reactivity and properties.
1-Iodopropan-2-amine:
These compounds share structural similarities but differ in their reactivity, stability, and applications, highlighting the unique properties of this compound .
Eigenschaften
Molekularformel |
C3H8FN |
---|---|
Molekulargewicht |
77.10 g/mol |
IUPAC-Name |
1-fluoropropan-2-amine |
InChI |
InChI=1S/C3H8FN/c1-3(5)2-4/h3H,2,5H2,1H3 |
InChI-Schlüssel |
IRQOJWDMOUIHNR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CF)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.